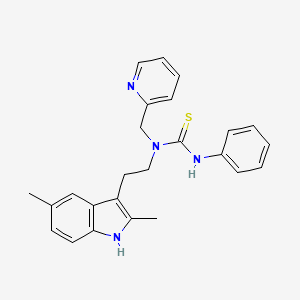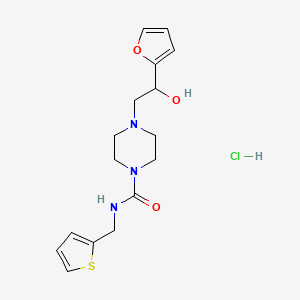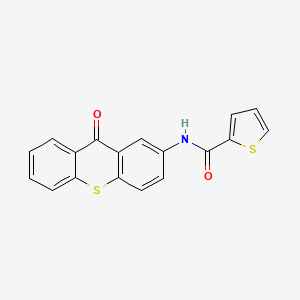![molecular formula C20H14ClN3O2 B2966494 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)urea CAS No. 1234880-03-5](/img/structure/B2966494.png)
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)urea is an organic compound that features a benzo[d]oxazole moiety linked to a phenyl group, which is further connected to a chlorophenyl urea group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)urea typically involves the following steps:
Formation of Benzo[d]oxazole Moiety: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Coupling with Phenyl Group: The benzo[d]oxazole is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Urea Formation: The final step involves the reaction of the intermediate with 2-chlorophenyl isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[d]oxazole moiety can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Oxidized derivatives of benzo[d]oxazole.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the chlorine atom.
科学的研究の応用
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)urea involves its interaction with specific molecular targets. The benzo[d]oxazole moiety can intercalate with DNA, while the urea group can form hydrogen bonds with proteins, affecting their function. This dual interaction can disrupt cellular processes, leading to its bioactivity.
類似化合物との比較
- 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2-methylphenyl)urea
- 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2-fluorophenyl)urea
Comparison: 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)urea is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. The chlorophenyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes compared to its methyl or fluorine analogs.
特性
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2/c21-15-5-1-2-6-16(15)24-20(25)22-14-11-9-13(10-12-14)19-23-17-7-3-4-8-18(17)26-19/h1-12H,(H2,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYIZSJKOFBWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2966412.png)

![1-(3-{[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2966416.png)

![5-[(3,5-dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2966422.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2966423.png)
![2-chloro-5-[(4-iodophenyl)sulfamoyl]benzoic Acid](/img/structure/B2966424.png)
![4-{2-cyano-2-[(2,4,6-trimethylphenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B2966427.png)

![N-(2,4-dimethoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2966430.png)
![Ethyl 4-(3-{[(4-fluorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2966431.png)

![3-amino-N-[2-(ethylsulfanyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2966434.png)
